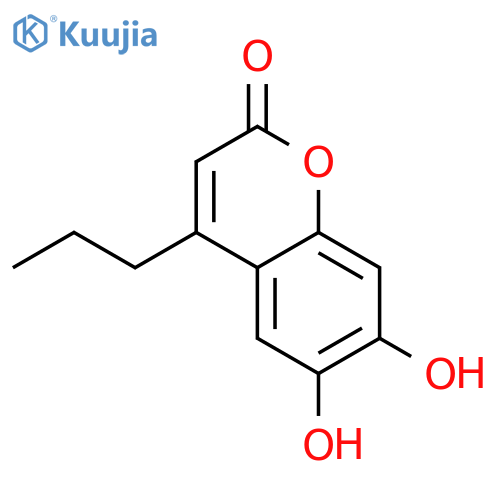Cas no 15941-64-7 (6,7-Dihydroxy-4-propyl-2H-chromen-2-one)

15941-64-7 structure
商品名:6,7-Dihydroxy-4-propyl-2H-chromen-2-one
CAS番号:15941-64-7
MF:C12H12O4
メガワット:220.221283912659
MDL:MFCD08741836
CID:3142647
PubChem ID:11435943
6,7-Dihydroxy-4-propyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 6,7-Dihydroxy-4-propyl-2H-chromen-2-one
- 15941-64-7
- NS-02646
- 6,7-dihydroxy-4-propylchromen-2-one
- SCHEMBL6836133
- 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-propyl-
- STL372191
- BBL031136
- AKOS004938601
- H31231
- ALBB-015657
- MFCD08741836
- SY163162
- EN300-186415
-
- MDL: MFCD08741836
- インチ: InChI=1S/C12H12O4/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,13-14H,2-3H2,1H3
- InChIKey: NCUJEKUJNOKYLB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 220.07355886Da
- どういたいしつりょう: 220.07355886Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.8Ų
6,7-Dihydroxy-4-propyl-2H-chromen-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-186415-1.0g |
6,7-dihydroxy-4-propyl-2H-chromen-2-one |
15941-64-7 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-186415-0.05g |
6,7-dihydroxy-4-propyl-2H-chromen-2-one |
15941-64-7 | 0.05g |
$84.0 | 2023-09-18 | ||
| Enamine | EN300-186415-5g |
6,7-dihydroxy-4-propyl-2H-chromen-2-one |
15941-64-7 | 5g |
$1280.0 | 2023-09-18 | ||
| Ambeed | A844865-5g |
6,7-Dihydroxy-4-propyl-2H-chromen-2-one |
15941-64-7 | 97% | 5g |
$352.0 | 2024-04-23 | |
| A2B Chem LLC | AI37706-500mg |
6,7-Dihydroxy-4-propyl-2h-chromen-2-one |
15941-64-7 | >95% | 500mg |
$384.00 | 2024-01-03 | |
| abcr | AB409435-500 mg |
6,7-Dihydroxy-4-propyl-2H-chromen-2-one |
15941-64-7 | 500MG |
€165.80 | 2023-02-20 | ||
| abcr | AB409435-1 g |
6,7-Dihydroxy-4-propyl-2H-chromen-2-one |
15941-64-7 | 1 g |
€197.30 | 2023-07-19 | ||
| TRC | D267825-500mg |
6,7-Dihydroxy-4-propyl-2H-chromen-2-one |
15941-64-7 | 500mg |
$ 235.00 | 2022-06-05 | ||
| Chemenu | CM290396-5g |
6,7-Dihydroxy-4-propyl-2H-chromen-2-one |
15941-64-7 | 97% | 5g |
$329 | 2021-06-17 | |
| Chemenu | CM290396-5g |
6,7-Dihydroxy-4-propyl-2H-chromen-2-one |
15941-64-7 | 97% | 5g |
$*** | 2023-03-30 |
6,7-Dihydroxy-4-propyl-2H-chromen-2-one 関連文献
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
15941-64-7 (6,7-Dihydroxy-4-propyl-2H-chromen-2-one) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:15941-64-7)6,7-Dihydroxy-4-propyl-2H-chromen-2-one

清らかである:99%
はかる:5g
価格 ($):317.0